N1-(4-piperidinylmethyl)-1,2-ethanediamine
Overview
Description
N1-(4-piperidinylmethyl)-1,2-ethanediamine is a compound that features a piperidine ring attached to an ethanediamine backbone. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-piperidinylmethyl)-1,2-ethanediamine typically involves the reaction of piperidine with 1,2-diaminoethane under specific conditions. One common method is the reductive amination process, where piperidine reacts with 1,2-diaminoethane in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
In industrial settings, the synthesis may be carried out in a continuous-flow reactor to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and yield, often involving catalysts and controlled temperature and pressure .
Chemical Reactions Analysis
Types of Reactions
N1-(4-piperidinylmethyl)-1,2-ethanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N1-(4-piperidinylmethyl)-1,2-ethanediamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of various chemical intermediates and as a catalyst in certain reactions
Mechanism of Action
The mechanism of action of N1-(4-piperidinylmethyl)-1,2-ethanediamine involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ethanediamine backbone may facilitate binding to nucleic acids or proteins, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar biological activities.
N,N′-bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another piperidine derivative with different applications and properties
Uniqueness
N1-(4-piperidinylmethyl)-1,2-ethanediamine is unique due to its specific structure, which combines the properties of piperidine and ethanediamine. This combination allows for diverse chemical reactivity and a broad range of applications in various fields .
Properties
IUPAC Name |
N'-(piperidin-4-ylmethyl)ethane-1,2-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-3-6-11-7-8-1-4-10-5-2-8/h8,10-11H,1-7,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOQJHYXJMACQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCCN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291252 | |
Record name | NSC74472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-94-6 | |
Record name | NSC74472 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74472 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC74472 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80291252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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